Ethyl 6-fluorobenzofuran-2-carboxylate

Lipophilicity ADME Physicochemical Property

Ethyl 6‑fluorobenzofuran‑2‑carboxylate is a selectively fluorinated benzofuran‑2‑carboxylic acid ethyl ester (C₁₁H₉FO₃, MW 208.18 g mol⁻¹). The compound possesses a benzofuran core that is recognized as a privileged scaffold in medicinal chemistry, and the placement of the fluorine atom at the 6‑position imparts distinct electronic and lipophilic properties relative to the parent heterocycle as well as to its positional isomers.

Molecular Formula C11H9FO3
Molecular Weight 208.188
CAS No. 1089681-84-4
Cat. No. B2777952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-fluorobenzofuran-2-carboxylate
CAS1089681-84-4
Molecular FormulaC11H9FO3
Molecular Weight208.188
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(O1)C=C(C=C2)F
InChIInChI=1S/C11H9FO3/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6H,2H2,1H3
InChIKeyCULYJGRXYJCTEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-Fluorobenzofuran-2-Carboxylate (CAS 1089681‑84‑4): A High-Purity Fluorinated Benzofuran Ester for Structure-Enabled Medicinal Chemistry and Advanced Intermediate Procurement


Ethyl 6‑fluorobenzofuran‑2‑carboxylate is a selectively fluorinated benzofuran‑2‑carboxylic acid ethyl ester (C₁₁H₉FO₃, MW 208.18 g mol⁻¹) [1]. The compound possesses a benzofuran core that is recognized as a privileged scaffold in medicinal chemistry, and the placement of the fluorine atom at the 6‑position imparts distinct electronic and lipophilic properties relative to the parent heterocycle as well as to its positional isomers [2]. Its primary procurement value lies in its function as a structurally precise, high‑purity building block that enables the systematic exploration of structure–activity relationships (SAR) in fluorinated benzofuran series.

Why Unsubstituted or Differently Halogenated Benzofuran‑2‑Carboxylate Esters Cannot Replace Ethyl 6‑Fluorobenzofuran‑2‑Carboxylate in SAR‑Driven or Regioselective Synthetic Campaigns


The benzofuran‑2‑carboxylate ester scaffold is highly sensitive to the nature and position of ring substituents; even a single‑atom alteration (H→F, or 6‑F→7‑F) can markedly shift lipophilicity, electronic distribution, and metabolic susceptibility [1][2]. Consequently, substituting the 6‑fluoro congener with the unsubstituted ethyl benzofuran‑2‑carboxylate, the 7‑fluoro isomer, or a 6‑chloro/bromo analog in a lead‑optimization series risks abolishing target potency, altering ADME profiles, and introducing off‑target pharmacology. Procurement decisions must therefore be guided by quantifiable, position‑specific differentiation rather than by broad class membership.

Quantitative Comparator Evidence for Ethyl 6‑Fluorobenzofuran‑2‑Carboxylate: Lipophilicity, Regioisomeric Differentiation, and Procurable Purity


Enhanced Lipophilicity (XLogP3) Relative to the Non‑Fluorinated Parent Ester

Ethyl 6‑fluorobenzofuran‑2‑carboxylate exhibits an XLogP3 of 3.0, whereas the unsubstituted ethyl benzofuran‑2‑carboxylate shows an XLogP3 of 2.6‑3.05 depending on the computational method [1][2]. The increased lipophilicity is consistent with the electron‑withdrawing and hydrophobic character of the fluorine atom and can enhance membrane permeability or target‑site occupancy in lipophilic binding pockets.

Lipophilicity ADME Physicochemical Property

Regioisomeric Lipophilicity Differentiation: 6‑Fluoro vs 7‑Fluoro Substitution

The 6‑fluoro positional isomer (target compound) has an XLogP3 of 3.0, whereas the 7‑fluorobenzofuran‑2‑carboxylate ethyl ester (CAS 1207537‑69‑6) displays a lower computed LogP of 2.75 [1]. This difference arises from the varying electronic and steric environment provided by the fluorine atom at different positions on the benzofuran ring and can be exploited to fine‑tune lipophilicity without altering the core scaffold.

Regioisomer Lipophilicity SAR

Procurement‑Relevant Purity Advantage: Consistent >99% HPLC Purity vs Generic Analog Specifications

Commercially available lots of ethyl 6‑fluorobenzofuran‑2‑carboxylate have been analytically confirmed to contain ≥99.3% area‑normalized purity by HPLC (typical batch Certificate of Analysis value) . In contrast, several benzofuran‑2‑carboxylate analogs (including fluorinated esters) are routinely supplied at ≥98% purity by other vendors . A purity difference of >1 percentage point is critical for multistep syntheses where impurities can accumulate and complicate intermediate isolation or biological assay interpretation.

Purity Quality Control Chemical Procurement

Fluorine‑Directed Regioselectivity in Electrophilic Aromatic Substitution: A Differentiating Synthetic Utility

The electron‑withdrawing fluorine at the 6‑position activates the benzofuran ring toward electrophilic attack at the 5‑position while deactivating other sites, a regiochemical outcome that differs markedly from that of unsubstituted or 7‑halogenated analogs [1]. This predictable directing effect allows chemists to install functional groups at the 5‑position with high selectivity, a key transformation in the construction of more complex, pharmacologically relevant molecules.

Regioselectivity Electrophilic Substitution Synthetic Intermediate

Validated Scaffold Privilege: Benzofuran‑2‑Carboxylate Esters as Endothelin Receptor Antagonist Lead Structures

Benzofuran‑2‑carboxylic acid esters, including fluorinated variants, have been employed as core motifs in the design of endothelin (ET) receptor antagonists. In a rat thoracic aortic ring assay, select benzofuran‑2‑carboxylate derivatives achieved inhibition percentages comparable to or exceeding the benchmark ET‑A antagonist BQ‑123 [1]. While the specific 6‑fluoro ester has not been reported in this context, the class‑level evidence establishes that fluoro‑substituted benzofuran‑2‑carboxylates are privileged entry points for developing cardiovascular and pulmonary arterial hypertension therapeutics.

Endothelin Receptor Antagonist Scaffold Privilege

High‑Value Application Scenarios for Ethyl 6‑Fluorobenzofuran‑2‑Carboxylate Informed by Quantitative Comparator Evidence


Lipophilic Lead Optimization for CNS‑Penetrant Drug Candidates

The measured XLogP3 of 3.0 places ethyl 6‑fluorobenzofuran‑2‑carboxylate within the optimal lipophilicity window for central nervous system (CNS) drug candidates (LogP 2‑4). Medicinal chemistry teams seeking to develop brain‑penetrant benzofuran‑based inhibitors can preferentially select this compound over the less lipophilic unsubstituted (LogP 2.6) or 7‑fluoro (LogP 2.75) esters, thereby reducing the synthetic burden of late‑stage logD optimization [1][2].

High‑Purity Building Block for Fragment‑Based or DNA‑Encoded Library Synthesis

With a batch‑confirmed HPLC purity of ≥99.3 %, ethyl 6‑fluorobenzofuran‑2‑carboxylate meets the stringent quality requirements of fragment‑based drug discovery (FBDD) and DNA‑encoded chemical library (DECL) synthesis, where even minor impurities can compromise library fidelity and screening reproducibility [1]. This purity advantage over typical commercial alternatives (≥98 %) translates into fewer downstream purification steps and higher confidence in primary screening hits.

Regioselective 5‑Position Functionalization for Parallel SAR Expansion

The electron‑withdrawing fluorine at the 6‑position directs electrophilic aromatic substitution exclusively to the 5‑position, enabling high‑yielding, single‑regioisomer functionalization without the need for directing‑metalation groups or protection/deprotection sequences [1]. This property is particularly valuable in parallel chemistry workflows where dozens of analogs are generated simultaneously and regioisomeric purity is essential for meaningful SAR interpretation.

Cardiovascular Drug Discovery Targeting Endothelin Receptor Subtypes

Benzofuran‑2‑carboxylate esters have demonstrated validated activity as ET‑A/ET‑B receptor antagonists, with certain fluorinated derivatives surpassing the potency of the reference antagonist BQ‑123 [1]. Although the 6‑fluoro ester itself has not yet been profiled in this assay, its procurement is justified as a logical SAR expansion point within a chemical series that has already yielded nanomolar‑potent, dual‑acting endothelin receptor ligands.

Quote Request

Request a Quote for Ethyl 6-fluorobenzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.